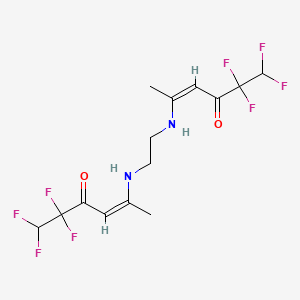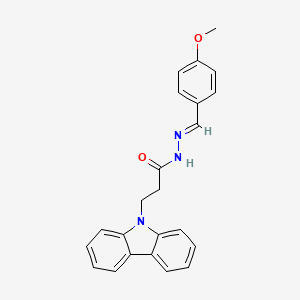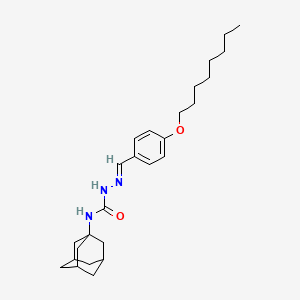![molecular formula C13H11ClN2O2 B3862364 N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide](/img/structure/B3862364.png)
N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide
Vue d'ensemble
Description
N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide, also known as CFH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFH belongs to the class of furohydrazones, which are known for their diverse pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. In the brain, N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide has been shown to have various biochemical and physiological effects, depending on the target organ and disease model. In cancer cells, N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. In the brain, N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide reduces oxidative stress, inflammation, and neuronal damage. N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide also improves cognitive function and memory in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide can be easily synthesized in large quantities, and its chemical structure can be modified to improve its pharmacological properties. However, N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide also has some limitations, such as its poor solubility in aqueous solutions and its instability under certain conditions. Therefore, careful optimization of the experimental conditions is required for the successful use of N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide in lab experiments.
Orientations Futures
N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide has shown promising results in preclinical studies, but further research is needed to fully understand its therapeutic potential. Some future directions for N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide research include:
1. Optimization of the chemical structure of N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide to improve its pharmacological properties, such as solubility, stability, and bioavailability.
2. Evaluation of the efficacy and safety of N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide in clinical trials for various diseases, such as cancer, inflammation, and neurodegenerative disorders.
3. Elucidation of the molecular mechanisms underlying the therapeutic effects of N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide, such as its interaction with specific targets and signaling pathways.
4. Development of novel drug delivery systems for N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide to improve its tissue specificity and reduce its side effects.
5. Investigation of the potential synergistic effects of N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide with other drugs or therapies for combination therapy.
Conclusion:
In conclusion, N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide has multiple pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity, but also has some limitations that require careful optimization of the experimental conditions. Further research is needed to fully understand the therapeutic potential of N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide and to develop it into a clinically useful drug.
Applications De Recherche Scientifique
N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVFQHDISJLNHJ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3862281.png)
![4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid](/img/structure/B3862282.png)
![1-(3-methylphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3862285.png)
![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3862294.png)

![3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3862305.png)
![5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3862318.png)

![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3862339.png)
![4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B3862344.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3862358.png)
![4,5-dichloro-2-{[(3-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B3862376.png)

